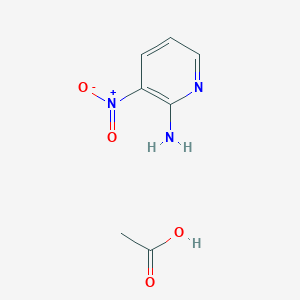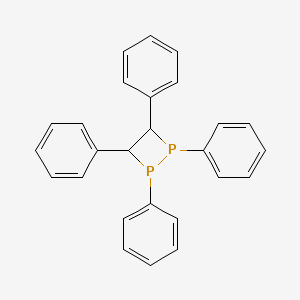![molecular formula C13H18O3Si B12551440 [2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane CAS No. 144258-95-7](/img/structure/B12551440.png)
[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane is a unique organosilicon compound characterized by its bicyclic structure and the presence of trimethoxysilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with vinyltrimethoxysilane under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-100°C and a solvent such as toluene or dichloromethane to dissolve the reactants and control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The trimethoxysilane groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane is used as a precursor for the synthesis of complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. The presence of trimethoxysilane groups allows for easy attachment to various substrates, making it useful in the development of biosensors and medical implants.
Medicine
In medicine, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane has potential applications in drug delivery systems. Its ability to form stable bonds with biological molecules can be leveraged to create targeted delivery vehicles for therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives. Its unique properties contribute to the development of materials with enhanced durability, chemical resistance, and mechanical strength.
Mécanisme D'action
The mechanism by which 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane exerts its effects involves the interaction of its trimethoxysilane groups with various substrates. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. This network enhances the properties of the substrate, such as its hydrophobicity, adhesion, and mechanical strength.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyltrimethoxysilane: Similar in structure but lacks the bicyclic component.
Phenyltrimethoxysilane: Contains a phenyl group instead of the bicyclo[4.2.0]octa-1,3,5-trien-3-yl group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group, used for different applications.
Uniqueness
The uniqueness of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane lies in its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with substrates and reagents, making it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
144258-95-7 |
|---|---|
Formule moléculaire |
C13H18O3Si |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl-trimethoxysilane |
InChI |
InChI=1S/C13H18O3Si/c1-14-17(15-2,16-3)9-8-11-4-5-12-6-7-13(12)10-11/h4-5,8-10H,6-7H2,1-3H3 |
Clé InChI |
ZDSAMGLQQFEEKZ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C=CC1=CC2=C(CC2)C=C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
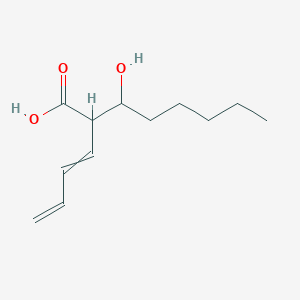
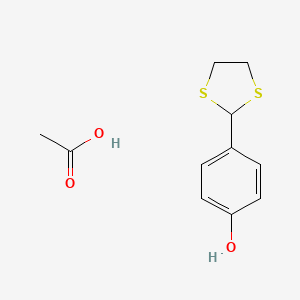
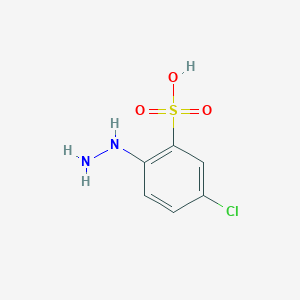
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
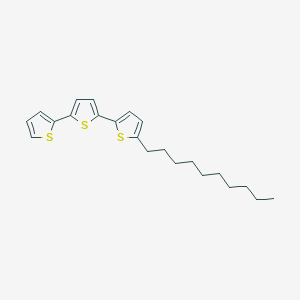
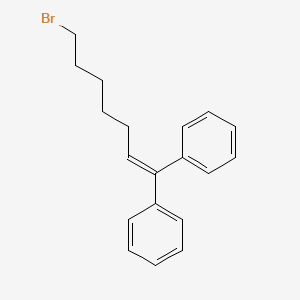
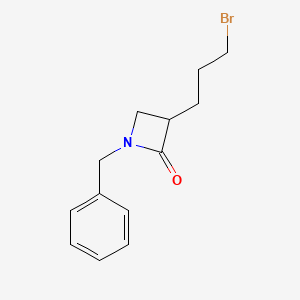
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
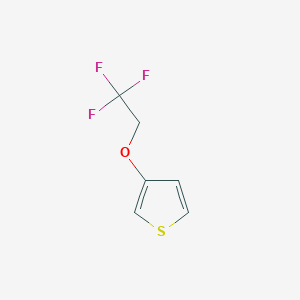
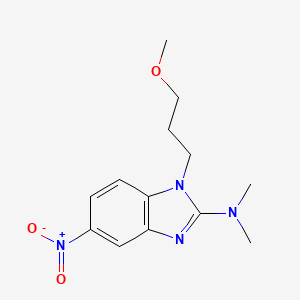
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
